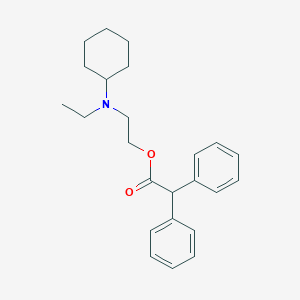
trans-2-Vinyl-1,3-dioxolane-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Vinyl-1,3-dioxolane-4-methanol: is an organic compound characterized by the presence of a vinyl group, a 1,3-dioxolane ring, and a methanol group. Its molecular formula is C₆H₁₀O₃ and it has a molecular weight of approximately 130.14 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-2-Vinyl-1,3-dioxolane-4-methanol can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods: Industrial production of this compound often involves the continuous pumping of a reaction mixture containing acrolein, ethylene glycol, and other components at controlled temperatures . The process ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Vinyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Substitution: The vinyl group can participate in substitution reactions with nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and other strong oxidizing agents.
Reduction: H₂/Ni, H₂/Rh, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: trans-2-Vinyl-1,3-dioxolane-4-methanol is used as a building block in organic synthesis, particularly in the formation of cyclic acetals and ketals . It serves as a protecting group for carbonyl compounds, allowing for selective reactions on other functional groups .
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules .
Industry: The compound is used in the production of polymers and resins, where it imparts desirable properties such as flexibility and chemical resistance .
Mecanismo De Acción
The mechanism of action of trans-2-Vinyl-1,3-dioxolane-4-methanol involves its ability to form stable cyclic structures with carbonyl compounds . This stability is due to the formation of acetal or ketal linkages, which are resistant to hydrolysis under neutral conditions . The compound can also participate in radical chain processes, enabling site-specific additions to various substrates .
Comparación Con Compuestos Similares
- 2-Vinyl-1,3-dioxolane
- 1,3-Dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
Comparison: trans-2-Vinyl-1,3-dioxolane-4-methanol is unique due to the presence of both a vinyl group and a methanol group attached to the 1,3-dioxolane ring . This combination of functional groups imparts distinct reactivity and stability compared to similar compounds . For instance, 2-Vinyl-1,3-dioxolane lacks the methanol group, which affects its solubility and reactivity .
Propiedades
IUPAC Name |
[(2S,4S)-2-ethenyl-1,3-dioxolan-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-6-8-4-5(3-7)9-6/h2,5-7H,1,3-4H2/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAUXGPDSZGZAJ-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1OCC(O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1OC[C@@H](O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-27-9 |
Source


|
| Record name | trans-2-vinyl-1,3-dioxolane-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)






